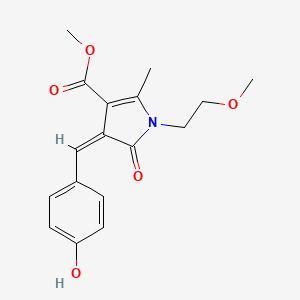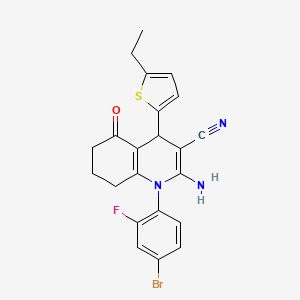![molecular formula C18H19N3O3S B11632722 N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a propanamide moiety through a sulfonamide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyanomethyl Intermediate: The initial step involves the reaction of benzyl cyanide with a suitable halogenating agent to form 4-(cyanomethyl)benzyl halide.
Sulfonamide Formation: The 4-(cyanomethyl)benzyl halide is then reacted with methanesulfonamide in the presence of a base to form N-[4-(cyanomethyl)phenyl]methanesulfonamide.
Amidation: The final step involves the reaction of N-[4-(cyanomethyl)phenyl]methanesulfonamide with 2-bromo-2-methylpropanoic acid in the presence of a coupling agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyanomethyl group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Cyanomethyl)phenyl]-2-(phenylsulfanyl)propanamide
- N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)butanamide
Uniqueness
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyanomethyl group and a sulfonamide linkage makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-14(21(25(2,23)24)17-6-4-3-5-7-17)18(22)20-16-10-8-15(9-11-16)12-13-19/h3-11,14H,12H2,1-2H3,(H,20,22) |
InChI Key |
HBBUWWMZTLKQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)N(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632647.png)
![2-(4-ethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632654.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11632660.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11632669.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B11632678.png)
![Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632688.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632697.png)
![(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11632698.png)

![4-({4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632703.png)
![Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11632713.png)
![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)
![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)
